molecular formula C7H11BN2O3 B2831651 5-(Isopropoxy)pyrazine-2-boronic acid CAS No. 1309982-43-1

5-(Isopropoxy)pyrazine-2-boronic acid

Cat. No.: B2831651
CAS No.: 1309982-43-1
M. Wt: 181.99
InChI Key: JEZIABQRHUBKQG-UHFFFAOYSA-N
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Description

5-(Isopropoxy)pyrazine-2-boronic acid is an organoboron compound that features a pyrazine ring substituted with an isopropoxy group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Isopropoxy)pyrazine-2-boronic acid typically involves the borylation of a pyrazine derivative. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst. The reaction is usually carried out under mild conditions, such as in the presence of a base like potassium acetate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This often involves continuous flow processes and the

Properties

IUPAC Name

(5-propan-2-yloxypyrazin-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BN2O3/c1-5(2)13-7-4-9-6(3-10-7)8(11)12/h3-5,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZIABQRHUBKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=N1)OC(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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